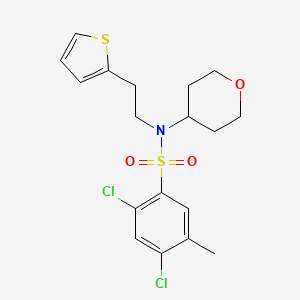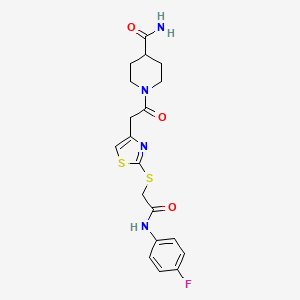
1-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a fluorophenyl group, an amine group, a thioether group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, fluorophenyl group, amine group, thioether group, and carboxamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group might be involved in acid-base reactions, while the thiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group might increase the compound’s lipophilicity, while the carboxamide group might contribute to its solubility in water .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Microwave-assisted Synthesis for Biological Activities : Compounds containing similar structural motifs have been synthesized and screened for antimicrobial, antilipase, and antiurease activities, showing moderate to good activity against test microorganisms (Başoğlu et al., 2013).
- Thiazole-aminopiperidine Hybrid Analogs as GyrB Inhibitors : Analogous compounds have demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis therapy (Jeankumar et al., 2013).
Cancer Research
- Synthesis of Benzodifuranyl and Thiazolopyrimidines with Anti-inflammatory and Analgesic Agents : Research into compounds with benzodifuran and thiazolopyrimidine derivatives has shown potential as COX-2 inhibitors with analgesic and anti-inflammatory activities, which could be relevant in cancer pain management (Abu‐Hashem et al., 2020).
- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This research suggests that fluoro-substituted compounds may have significant anticancer activity, specifically against lung cancer, indicating a potential area of application for similar fluorinated compounds (Hammam et al., 2005).
Enzyme and Receptor Inhibition
- Aurora Kinase Inhibitor for Cancer Treatment : The inhibition of Aurora A kinase by structurally related compounds suggests potential applications in cancer treatment through the modulation of cell cycle and proliferation pathways (ヘンリー,ジェームズ, 2006).
Antimicrobial Resistance and In-Silico Studies
- Synthesis and SAR, In-Silico Appraisal, and Anti-Microbial Study : The development and analysis of benzothiazoles derivatives demonstrate the ongoing research into novel antimicrobial agents to combat antimicrobial resistance, showcasing the importance of such compounds in addressing global health challenges (Anuse et al., 2019).
Future Directions
properties
IUPAC Name |
1-[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S2/c20-13-1-3-14(4-2-13)22-16(25)11-29-19-23-15(10-28-19)9-17(26)24-7-5-12(6-8-24)18(21)27/h1-4,10,12H,5-9,11H2,(H2,21,27)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKJJZMFPNVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

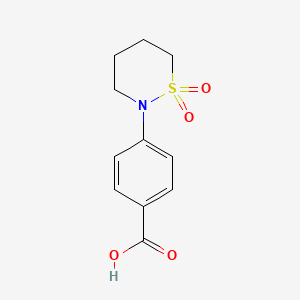

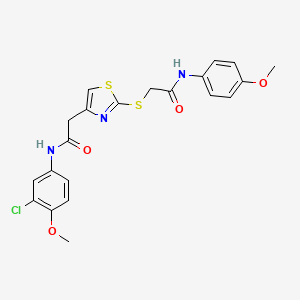
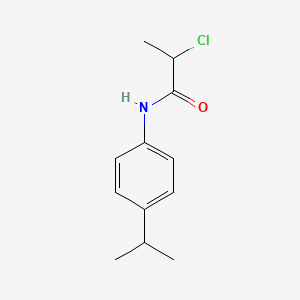
![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
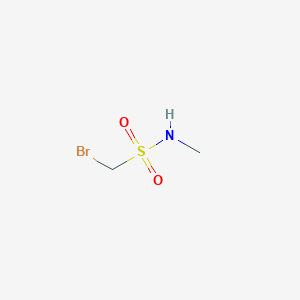
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)
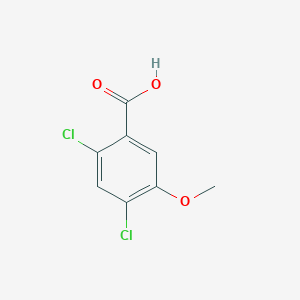
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)
